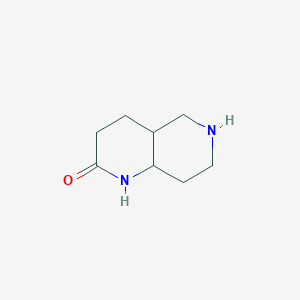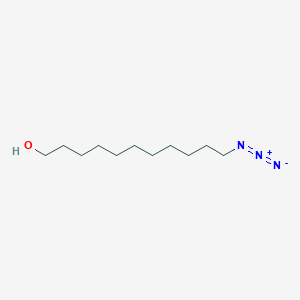
11-Azido-1-undecanol
Overview
Description
11-Azido-1-undecanol is an organic compound with the molecular formula C11H23N3O. It features an azide group (-N3) attached to the eleventh carbon of an undecanol chain. This compound is notable for its reactivity, particularly in click chemistry, where it forms stable triazole linkages with alkynes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azido-1-undecanol typically involves the nucleophilic substitution of 11-bromo-1-undecanol with sodium azide. In a typical procedure, sodium azide (11.6 g, 179 mmol) is dissolved in 200 mL of dimethyl sulfoxide (DMSO) at 80°C. After cooling to room temperature, a solution of 11-bromo-1-undecanol (30.0 g, 119 mmol) in 100 mL of DMSO is added. The reaction mixture is stirred until the completion of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described laboratory synthesis can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring safety protocols for handling azides, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: 11-Azido-1-undecanol undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form triazoles.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Various reagents such as tosyl chloride can be used to activate the hydroxyl group for substitution.
Major Products:
Triazoles: Formed from the reaction with alkynes.
Substituted Alcohols: Formed from substitution reactions involving the hydroxyl group.
Scientific Research Applications
11-Azido-1-undecanol has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create triazole linkages, which are important in materials science and drug development.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for 11-Azido-1-undecanol involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making it valuable for various applications. The hydroxyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical reactions.
Comparison with Similar Compounds
11-Bromo-1-undecanol: Precursor in the synthesis of 11-Azido-1-undecanol.
11-Mercapto-1-undecanol: Contains a thiol group instead of an azide group.
1-Undecanol: Lacks the azide group, making it less reactive in click chemistry.
Uniqueness: this compound is unique due to its azide group, which enables it to participate in click chemistry, forming stable triazole linkages. This property distinguishes it from other similar compounds like 11-bromo-1-undecanol and 11-mercapto-1-undecanol, which do not have the same reactivity.
Properties
IUPAC Name |
11-azidoundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYJKWLDKUVWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20767289 | |
| Record name | 11-Azidoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122161-09-5 | |
| Record name | 11-Azidoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
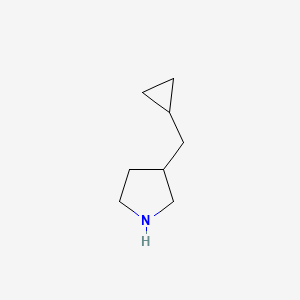
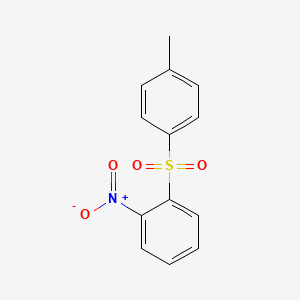
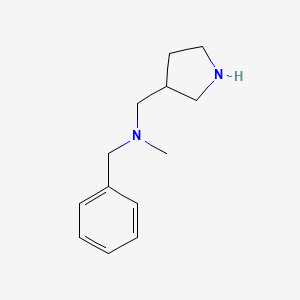
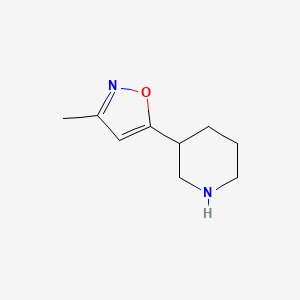
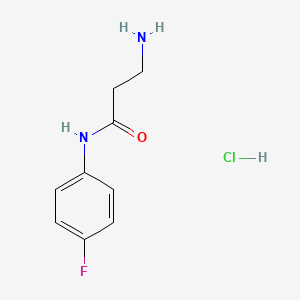


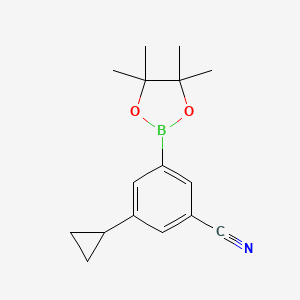
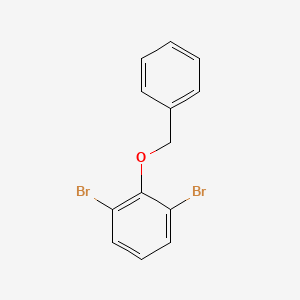

![Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B3223638.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B3223643.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3223661.png)
